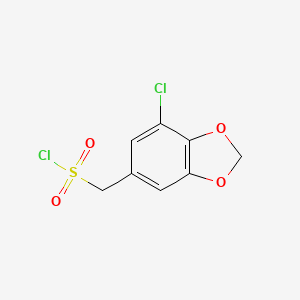![molecular formula C10H13ClFNO2 B13311457 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl group attached to an amino propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-chloro-4-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring of glycidol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with different functional groups.
科学的研究の応用
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, thereby modulating its activity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-2-methylphenylthiourea
- 4-Fluorophenacyl bromide
Uniqueness
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the amino propane-1,3-diol backbone, makes it a versatile compound for various applications.
特性
分子式 |
C10H13ClFNO2 |
|---|---|
分子量 |
233.67 g/mol |
IUPAC名 |
2-[(3-chloro-4-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13ClFNO2/c11-9-3-7(1-2-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChIキー |
PHAUIGCQODCSRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC(CO)CO)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


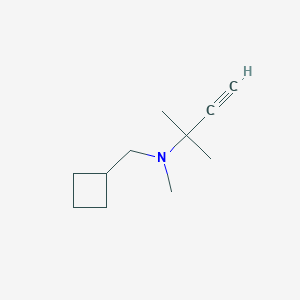

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine](/img/structure/B13311379.png)
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13311382.png)
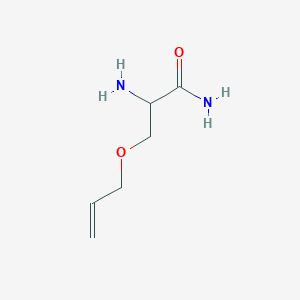
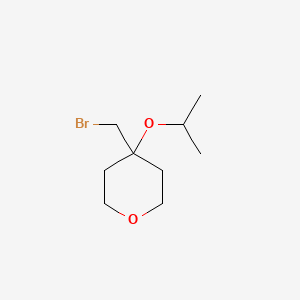
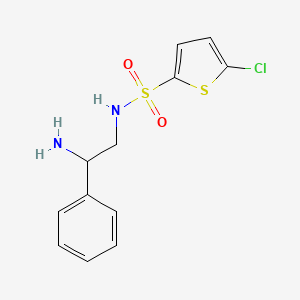


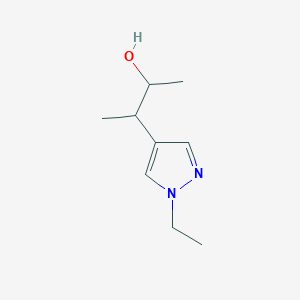
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)

